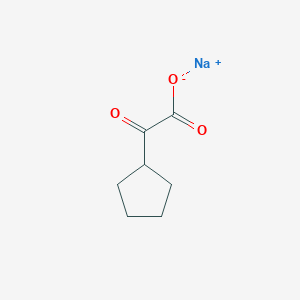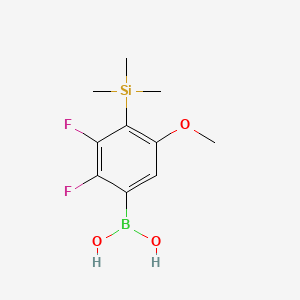
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid is a boronic acid derivative with the molecular formula C10H15BF2O3Si.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in materials science for the development of advanced materials, such as polymers and electronic devices
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The compound can also participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)phenylboronic acid: Similar in structure but lacks the difluoro and methoxy groups.
2,3-Difluoro-4-(trimethylsilyl)phenylboronic acid: Similar but lacks the methoxy group.
5-Methoxy-4-(trimethylsilyl)phenylboronic acid: Similar but lacks the difluoro groups.
Uniqueness
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid is unique due to the presence of both difluoro and methoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance the compound’s stability and specificity in various applications, making it a valuable tool in research and industry .
Propiedades
Fórmula molecular |
C10H15BF2O3Si |
|---|---|
Peso molecular |
260.12 g/mol |
Nombre IUPAC |
(2,3-difluoro-5-methoxy-4-trimethylsilylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BF2O3Si/c1-16-7-5-6(11(14)15)8(12)9(13)10(7)17(2,3)4/h5,14-15H,1-4H3 |
Clave InChI |
HCEWDNCXGINLSI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1F)F)[Si](C)(C)C)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


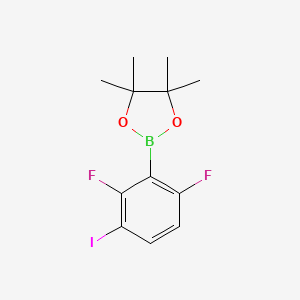
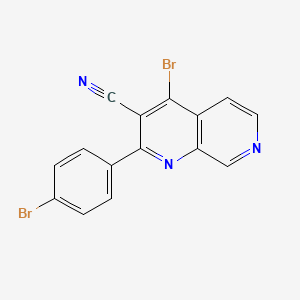
![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)

![Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14020809.png)
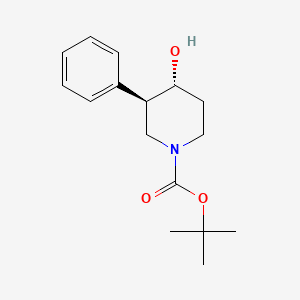

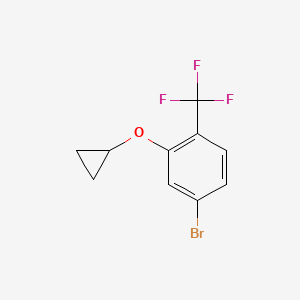
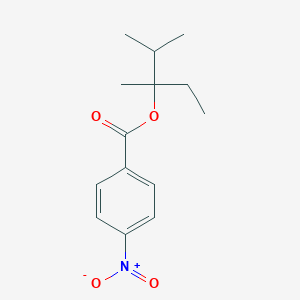
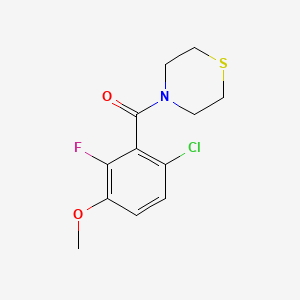
![1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine](/img/structure/B14020846.png)
